(1-hydroxycyclopentyl) cyclohexanecarboxylate
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Overview
Description
(1-hydroxycyclopentyl) cyclohexanecarboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexanecarboxylic acid and is known for its unique chemical structure, which includes a cyclopentyl group and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-hydroxycyclopentyl) cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with 1-hydroxycyclopentane. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 1-hydroxycyclopentyl cyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-hydroxycyclopentyl) cyclohexanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol or cyclopentylmethanol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1-hydroxycyclopentyl) cyclohexanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-hydroxycyclopentyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, while in materials science, it may influence the properties of polymers or other materials.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A precursor to 1-hydroxycyclopentyl cyclohexanecarboxylate, known for its use in the synthesis of various derivatives.
Cyclopentyl esters: Compounds with similar ester functional groups but different ring structures.
Cyclohexanol: A related compound with a hydroxyl group instead of an ester group.
Uniqueness
(1-hydroxycyclopentyl) cyclohexanecarboxylate is unique due to its combination of a cyclopentyl group and a cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications where other similar compounds may not be as effective or versatile.
Properties
CAS No. |
16508-97-7 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(1-hydroxycyclopentyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C12H20O3/c13-11(10-6-2-1-3-7-10)15-12(14)8-4-5-9-12/h10,14H,1-9H2 |
InChI Key |
WJQYROTXDHVIDL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2(CCCC2)O |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2(CCCC2)O |
16508-97-7 | |
Synonyms |
Cyclohexanecarboxylic acid 1-hydroxycyclopentyl ester |
Origin of Product |
United States |
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